molecular formula C6H12O2S B1329596 (Butylthio)acetic acid CAS No. 20600-61-7

(Butylthio)acetic acid

Cat. No. B1329596
CAS RN: 20600-61-7
M. Wt: 148.23 g/mol
InChI Key: ILLCGAJCYFLVSV-UHFFFAOYSA-N
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Description

(Butylthio)acetic acid is a chemical compound that is related to the family of thioacetic acids, which are characterized by the presence of a sulfur atom within the acetic acid moiety. Although the provided papers do not directly discuss (butylthio)acetic acid, they do provide insights into similar compounds, such as (benzylthio)acetic acid and (thiocarbamoylthio)acetic acid, which can help infer some properties and behaviors of (butylthio)acetic acid by analogy .

Synthesis Analysis

The synthesis of (benzylthio)acetic acid, a compound structurally similar to (butylthio)acetic acid, was achieved with a 78% yield using benzyl chloride and thiourea as substrates . This suggests that (butylthio)acetic acid could potentially be synthesized through a similar route, substituting the appropriate alkyl chloride for benzyl chloride. The synthesis process typically involves a nucleophilic substitution reaction followed by hydrolysis to introduce the thioester group.

Molecular Structure Analysis

The molecular structure of (benzylthio)acetic acid was determined using single-crystal X-ray diffraction, which revealed a bent conformation in the solid state . This information implies that (butylthio)acetic acid may also exhibit a bent conformation due to the presence of the thioester group, which can influence the overall geometry of the molecule.

Chemical Reactions Analysis

The papers do not provide specific reactions for (butylthio)acetic acid, but they do describe the reactivity of related compounds. For instance, (benzylthio)acetic acid was used to form supramolecular frameworks with various co-formers, indicating its ability to participate in hydrogen bonding and other non-covalent interactions . Similarly, (butylthio)acetic acid may engage in chemical reactions that exploit its potential for hydrogen bonding and its reactivity as a thioester.

Physical and Chemical Properties Analysis

The physical and chemical properties of (benzylthio)acetic acid, such as its thermal behavior and spectroscopic characteristics, were thoroughly investigated . The compound demonstrated a thermal decomposition above 150°C and was characterized by ATR-FTIR, 1H and 13C NMR, and TG/DSC techniques . These methods could be applied to (butylthio)acetic acid to determine its physical and chemical properties, including melting point, thermal stability, and spectroscopic fingerprints.

Scientific Research Applications

1. Proteomics Research

  • Application : (Butylthio)acetic acid is used as a biochemical in proteomics research .

2. Synthesis of Biologically Active Derivatives

  • Application : (Butylthio)acetic acid is used in the synthesis of new potential biologically active derivatives . These derivatives have the sterically hindered pyrocatechol moiety linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .

3. Biochemical for Proteomics Research

  • Application : (Butylthio)acetic acid is used as a biochemical in proteomics research .

4. Chemical Properties and Preparation Products

  • Application : (Butylthio)acetic acid is used in the preparation of various products .

5. Separation on Newcrom R1 HPLC Column

  • Application : (Butylthio)acetic acid can be separated on a Newcrom R1 HPLC column .

Future Directions

While the future directions for (Butylthio)acetic acid specifically are not detailed in the search results, there is a growing interest in the microbial production of volatile fatty acids (VFAs), including acetic acid . These VFAs can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability .

properties

IUPAC Name

2-butylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLCGAJCYFLVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174614
Record name (Butylthio)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butylthio)acetic acid

CAS RN

20600-61-7
Record name 2-(Butylthio)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20600-61-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Butylthio)acetic acid
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Record name (Butylthio)acetic acid
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Record name (Butylthio)acetic acid
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Record name (butylthio)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
A SANDELL - ACTA CHEMICA SCANDINAVICA, 1971 - actachemscand.org
Complexes of Copper (II) Page 1 ACTA CHEMICA SCAN DIN AVIC A 25 (197 1) 317 2-3180 On the (Methylthio) acetate and (tert-Butylthio) acetate Complexes of Copper (II) ARVID …
Number of citations: 0 actachemscand.org
RS Davidson, PR Steiner - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Benzophenone and a number of quinones have been found to photosensitize the decarboxylation of acids of the type R1XCH2·CO2H (where X = O, S, and NH). The yields of …
Number of citations: 40 pubs.rsc.org
I Arai, A Takaoka, Y Hashimoto, Y Honma… - European journal of …, 2007 - Elsevier
TS-022, {4-[(1R, 2S, 3R, 5R)-5-Chloro-2-((S)-3-cyclohexyl-3-hydroxyprop-1-ynyl)-3-hydroxycyclopentyl] butylthio} acetic acid monohydrate, inhibits ADP-induced platelet aggregation, …
Number of citations: 22 www.sciencedirect.com
A Pomerantz, R Connor - Journal of the American Chemical …, 1939 - ACS Publications
Piperidine, morpholine, and diethanolamine were treated with aqueous formaldehyde to form the corresponding aminomethanols. The 1-piperidinemethanol, 4-morpholinemethanol, …
Number of citations: 2 pubs.acs.org
RS Davidson, PR Steiner - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
The rate constants for the decarboxylation of several acids of the type RXCH2CO2H (X = O, S, and NH), sensitised by benzophenone and tetrachloro-p-benzoquinone have been …
Number of citations: 35 pubs.rsc.org
S Cho, Y Jeon, S Lee, J Kim… - Chemistry–A European …, 2015 - Wiley Online Library
The controlled self‐assembly of CuI and an asymmetric ligand with mixed N/S donors, 2‐(tert‐butylthio)‐N‐(pyridin‐3‐yl)acetamide (L), afforded three Cu I coordination polymers (CPs), […
MJB CARROLL, KE TRAVIS, JH NOGGLE - Corrosion, 1975 - meridian.allenpress.com
Homologous series of polyfunctional metal chelates were synthesized. The compounds contained a sulfide group (-S-), a carboxylic group (-COOH), and varying numbers and …
Number of citations: 34 meridian.allenpress.com
S Zhang, J Baker, P Pulay - The Journal of Physical Chemistry A, 2010 - ACS Publications
In part 1 of this series, we developed a protocol for the large-scale calculation of pK a values in aqueous solutions from first principles calculations, with the goal of striking a compromise …
Number of citations: 99 pubs.acs.org
M Sugimoto, I Arai, N Futaki, Y Hashimoto… - European journal of …, 2007 - Elsevier
TS-022 is a prostanoid DP 1 receptor agonist, originally developed as a novel anti-pruritic drug for atopic dermatitis. The drug has been shown to suppress scratching and improve the …
Number of citations: 15 www.sciencedirect.com
D Budac, P Wan - Journal of Photochemistry and Photobiology A …, 1992 - Elsevier
The mechanistic aspects of photodecarboxylation are examined with respect to the mode of bond cleavage. Emphasis is placed on recent studies of aromatic substrates. The synthetic …
Number of citations: 197 www.sciencedirect.com

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